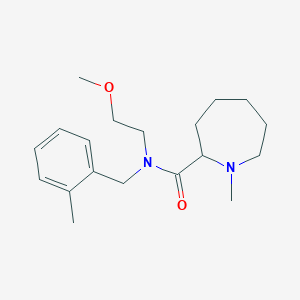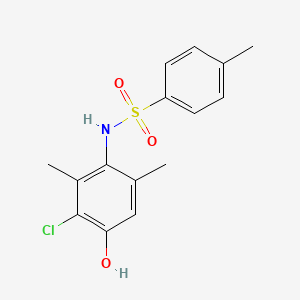![molecular formula C19H25N3O2 B5668834 3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[(4-methyl-1H-imidazol-5-yl)methyl]piperidine](/img/structure/B5668834.png)
3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[(4-methyl-1H-imidazol-5-yl)methyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Research into the synthesis of closely related compounds, such as 1-(1,3-benzodioxol-5-ylmethyl)-3-[4-(1H-imidazol-1-yl)phenoxy]-piperidine analogs, demonstrates the intricate processes involved in creating molecules with potential inhibitory effects on nitric oxide formation. These compounds were synthesized based on the crystal structure of a murine iNOS Delta114 monomer domain/inhibitor complex, highlighting the importance of structural analysis in the synthesis process (Wei et al., 2007).
Molecular Structure Analysis
The molecular structure of related compounds, such as three 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines, was investigated, revealing that despite similar molecular conformations, different intermolecular interactions were observed due to the presence or absence of hydrogen bonds. This suggests a significant variation in molecular interactions based on slight changes in chemical structure, which could impact the biological activity of these compounds (Mahesha et al., 2019).
Chemical Reactions and Properties
The compound's chemical reactivity can be inferred from studies on similar molecules, which demonstrate how minor modifications in the molecular structure can lead to varied biological activities and chemical properties. For instance, the creation of 1-(1,3-benzodioxol-5-yl-carbonyl) piperidine derivatives has shown to enhance swimming endurance in mice, indicating the potential of these compounds to modulate physiological processes (Fan et al., 2014).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in biological systems. Research into the crystal structure of closely related compounds provides insights into how molecular conformation affects these physical properties, which is essential for drug formulation and delivery strategies (Yıldırım et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity under different conditions, stability, and degradation pathways, are vital for predicting the compound's interactions within biological systems. Studies on similar molecules have explored their binding affinities, agonistic or antagonistic activities towards receptors, and selectivity, providing a foundation for understanding the chemical behavior of "3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[(4-methyl-1H-imidazol-5-yl)methyl]piperidine" in complex biological environments (Ishikawa et al., 2010).
Propiedades
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[(5-methyl-1H-imidazol-4-yl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-14-16(21-12-20-14)10-22-7-3-6-19(2,11-22)9-15-4-5-17-18(8-15)24-13-23-17/h4-5,8,12H,3,6-7,9-11,13H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWQSDYCCBCQLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CN2CCCC(C2)(C)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{3-[(2-methylpyrido[2,3-d]pyrimidin-4-yl)amino]propyl}pyrrolidin-2-one](/img/structure/B5668771.png)
![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B5668775.png)

![3,4-dihydroisoquinolin-2(1H)-yl{4-[(morpholin-4-ylcarbonyl)amino]phenyl}acetic acid](/img/structure/B5668783.png)
![4-[2-(1H-pyrazol-1-yl)ethyl]-1-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)piperidine](/img/structure/B5668784.png)
![9-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5668798.png)
![2-[5-(3-phenylpropyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5668803.png)

![N-{(3R,5S)-5-[(diethylamino)carbonyl]-1-methylpyrrolidin-3-yl}-8-fluoroquinoline-2-carboxamide](/img/structure/B5668815.png)
![4-[4-(dimethylamino)benzylidene]-2-(4-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5668823.png)
![2-(4-benzyl-2-oxopyrrolidin-1-yl)-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylacetamide](/img/structure/B5668843.png)
![4-methylphenyl 4-[(2,5-dimethoxyphenyl)amino]-4-oxobutanoate](/img/structure/B5668850.png)
![3-[1-(1H-imidazol-4-ylmethyl)piperidin-3-yl]benzoic acid](/img/structure/B5668856.png)
![3-fluoro-2-{[(2S)-2-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5668861.png)